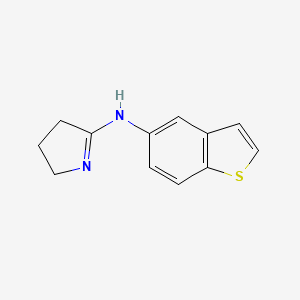
Tizanidine Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tizanidine Dimer is a compound derived from Tizanidine, a centrally acting skeletal muscle relaxant. Tizanidine itself is an imidazoline derivative with alpha-2 adrenergic agonist activity, primarily used to manage spasticity. The dimer form of Tizanidine is of interest due to its potential unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine Dimer involves the coupling of two Tizanidine molecules. This can be achieved through various synthetic routes, including:
Oxidative Coupling: This method involves the use of oxidizing agents to facilitate the coupling of two Tizanidine molecules. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Catalytic Coupling: Transition metal catalysts such as palladium or nickel can be used to promote the coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative or catalytic coupling processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Purification: Techniques like recrystallization or chromatography are employed to purify the dimer.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and consistency of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dimer into its reduced forms, potentially altering its pharmacological properties.
Substitution: The dimer can participate in substitution reactions, where functional groups on the Tizanidine molecules are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products Formed:
Oxidized Derivatives: These products result from the oxidation of the dimer and may have different pharmacological activities.
Reduced Forms: Reduction of the dimer can lead to products with altered chemical and biological properties.
科学的研究の応用
Tizanidine Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the management of spasticity and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of Tizanidine Dimer is similar to that of Tizanidine, involving the activation of alpha-2 adrenergic receptors. This activation leads to:
Presynaptic Inhibition: Reduces the release of excitatory neurotransmitters, decreasing neuronal excitability.
Polysynaptic Pathways: The dimer primarily affects polysynaptic pathways, reducing the facilitation of spinal motor neurons.
類似化合物との比較
Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological effects.
Guanfacine: Shares structural similarities and has comparable therapeutic applications.
Brimonidine: Used primarily in ophthalmology but has similar receptor activity.
Uniqueness of Tizanidine Dimer:
Enhanced Potency: The dimer form may exhibit enhanced potency compared to the monomer due to increased receptor binding affinity.
Altered Pharmacokinetics: The dimer may have different absorption, distribution, metabolism, and excretion profiles, potentially leading to improved therapeutic outcomes.
特性
分子式 |
C14H10Cl2N6S2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H10Cl2N6S2/c15-7-1-3-9-13(21-23-19-9)11(7)17-5-6-18-12-8(16)2-4-10-14(12)22-24-20-10/h1-4,17-18H,5-6H2 |
InChIキー |
GCRUVWHTHKWBSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C(=C1Cl)NCCNC3=C(C=CC4=NSN=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
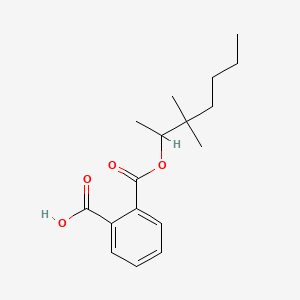
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
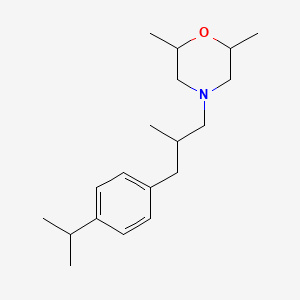
![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
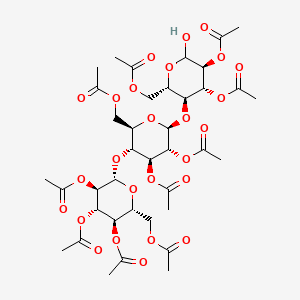
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
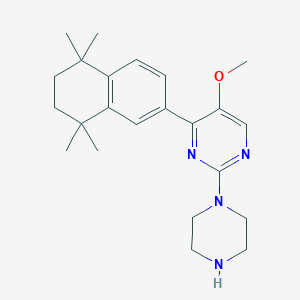
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

